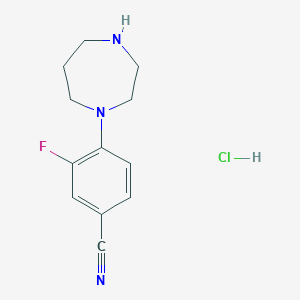

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination . This method involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .Scientific Research Applications

Biocatalysis

The compound has been utilized in biocatalytic processes to create chiral 1,4-diazepanes through imine reductase-catalyzed intramolecular asymmetric reductive amination . This method is significant for synthesizing pharmaceuticals with high enantiomeric purity, which is crucial for their biological activity.

Synthesis of Chiral Amines

Chiral amines are valuable in the synthesis of active pharmaceutical ingredients (APIs). The compound can be used to synthesize chiral 1,4-diazepanes, which are structural units in several biologically active molecules and pharmaceuticals .

Development of ROCK Inhibitors

1,4-Diazepanes are key structural components in Rho-associated kinase (ROCK) inhibitors, which are used to treat conditions like glaucoma and ocular hypertension. The compound can be used to develop new ROCK inhibitors with potential therapeutic applications .

Synthesis of Orexin Receptor Antagonists

The compound has applications in the synthesis of orexin receptor antagonists like Suvorexant, which is used for the treatment of primary insomnia. The ability to synthesize such compounds with high enantiomeric excess is valuable for pharmaceutical research .

Mechanism of Action

Target of Action

The primary target of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile hydrochloride, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a crucial role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Biochemical Pathways

The inhibition of ROCK leads to a decrease in the phosphorylation of myosin light chain, which in turn causes the relaxation of smooth muscle cells . This action can increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is particularly beneficial in conditions like glaucoma and ocular hypertension .

Pharmacokinetics

It works by decreasing intraocular pressure in a dose-dependent manner and increasing flow facility . The maximum reduction of intraocular pressure occurs after 1 to 2 hours .

Action Environment

The action, efficacy, and stability of Ripasudil can be influenced by various environmental factors. It’s important to note that like all medications, the effectiveness of Ripasudil can vary among individuals due to factors such as genetic variations, overall health status, and the presence of other medications .

properties

IUPAC Name |

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRUOBCFDQYDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)